5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H15ClFN3S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0659245 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- 1,2,4-Triazole derivatives, including those with fluoro and chloro substituents, have been synthesized and characterized, showing diverse intermolecular interactions, which are crucial for their biological activities. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, essential for understanding their reactivity and potential applications (Shukla et al., 2014).
Biological Activities
- The antioxidant potential of certain 1,2,4-triazole derivatives has been explored, with specific compounds demonstrating potent antioxidant activity. These findings suggest their potential use in combating oxidative stress-related conditions (Maddila et al., 2015).
- In terms of antimicrobial properties, new triazole derivatives have been identified with significant activity, underscoring their potential as leads in developing new antimicrobial agents (Bayrak et al., 2009).
- Research into 1,2,4-triazole derivatives has also shown insecticidal activity against specific pests, suggesting their utility in agricultural applications (Maddila et al., 2015).
Pharmacological Potential
- The derivatives of 1,2,4-triazole have been found to have diverse pharmacological activities, including anti-diuretic effects, highlighting their potential in developing new therapeutic agents (Kravchenko, 2018).
- Compounds related to 1,2,4-triazoles have been studied for their inhibitory effects on tyrosinase activity, indicating potential applications in treating conditions like hyperpigmentation (Yu et al., 2015).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-11-5-7-12(8-6-11)10-22-16(20-21-17(22)23)9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNVWNZXCDAFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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